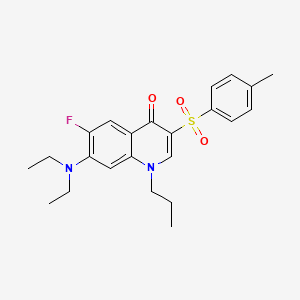

![molecular formula C12H9ClN2O2S2 B2988758 3-[(4-氯苄基)磺酰基]-5-甲基-4-异噻唑碳腈 CAS No. 343375-69-9](/img/structure/B2988758.png)

3-[(4-氯苄基)磺酰基]-5-甲基-4-异噻唑碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

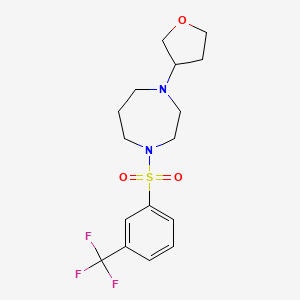

3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound used in various scientific research areas. Its applications range from medicinal studies to organic synthesis. The compound has a molecular weight of 313.81 .

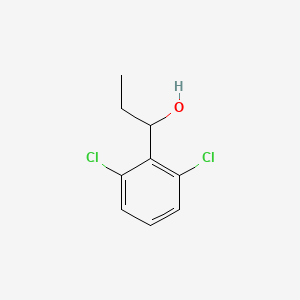

Molecular Structure Analysis

The InChI code for this compound is1S/C12H10ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5,18H,7H2,1H3 . This indicates the compound’s molecular structure and the arrangement of atoms. For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used. Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.81 . For a more comprehensive analysis of the physical and chemical properties, techniques such as melting point determination, solubility testing, and spectroscopic analysis would typically be used.科学研究应用

合成和化学性质

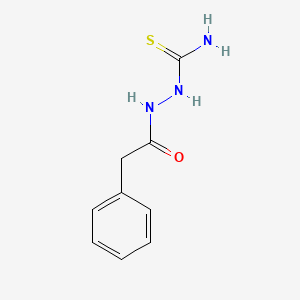

- 该化合物参与各种衍生物的合成,通过化学反应,如金属化、亲电猝灭和氧化。这些过程对于创建异噁唑的硫代烷基衍生物至关重要,这些衍生物在化学研究和潜在的药物中具有重要应用 (Balasubramaniam、Mirzaei 和 Natale,1990).

结构和振动研究

- 异噻唑衍生物,包括与“3-[(4-氯苄基)磺酰基]-5-甲基-4-异噻唑碳腈”类似的结构,已使用 DFT 计算研究了它们的结构、拓扑和振动性质。此类研究对于理解化合物在各个阶段的行为及其反应性至关重要,这对于设计具有抗病毒活性的药物至关重要 (Romani、Márquez、Márquez 和 Brandán,2015).

新型合成路线

- 研究探索了合成苯并噻吩、异噻唑和二噻唑的新途径,重点介绍了创建在药物化学和材料科学中具有潜在应用的化合物的创新方法 (Emayan、English、Koutentis 和 Rees,1997).

作用机制

Target of Action

The primary targets of this compound are likely to be involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The compound interacts with its targets through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected biochemical pathway is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during reactions . The compound’s action results in the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other halogens

属性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKEOGXNHGPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)

![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2988696.png)